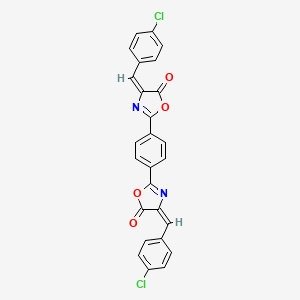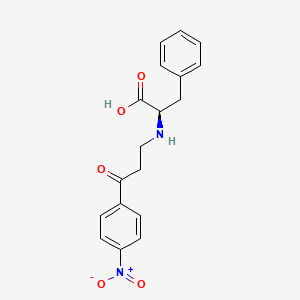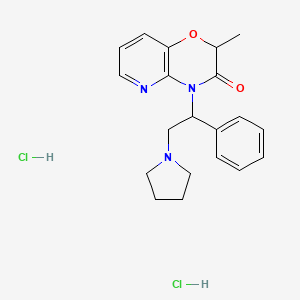
9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-(phenylmethyl)- is a complex organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzodiazepines, which are well-known for their therapeutic properties, particularly in the treatment of anxiety and insomnia.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-(phenylmethyl)- involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Pyrazino Ring: This step involves the cyclization of a suitable precursor to form the pyrazino ring.
Introduction of the Pyrrolo Ring: The pyrrolo ring is introduced through a series of condensation reactions.
Formation of the Benzodiazepin Core: The benzodiazepin core is formed through a cyclization reaction involving the pyrazino and pyrrolo rings.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups and enhance the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various derivatives with modified functional groups, which may exhibit different biological and chemical properties.
Scientific Research Applications
9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-(phenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in the treatment of anxiety, insomnia, and other neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. These include:
GABA Receptors: The compound may interact with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects and leading to sedative and anxiolytic effects.
Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism, thereby modulating neurotransmitter levels and activity.
Signal Transduction Pathways: The compound may affect various signal transduction pathways, influencing cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazepines such as:
Diazepam: Known for its anxiolytic and sedative properties.
Lorazepam: Used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
What sets 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-(phenylmethyl)- apart is its unique structure, which combines the pyrazino, pyrrolo, and benzodiazepin rings. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
CAS No. |
144109-18-2 |
|---|---|
Molecular Formula |
C22H21N3O |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
9-benzyl-2,9,12-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,14,16-pentaen-11-one |
InChI |
InChI=1S/C22H21N3O/c26-22-16-23(13-17-7-2-1-3-8-17)15-21-20-11-6-12-24(20)19-10-5-4-9-18(19)14-25(21)22/h1-12,21H,13-16H2 |
InChI Key |
UUPRGXQIFIQECJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CN3C4=CC=CC=C4CN2C(=O)CN1CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


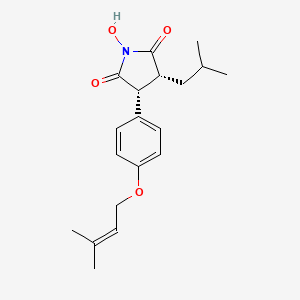

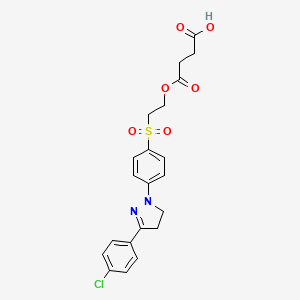

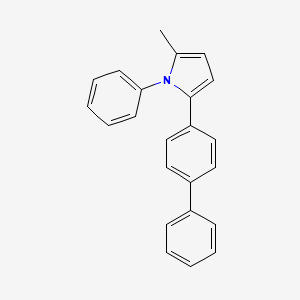
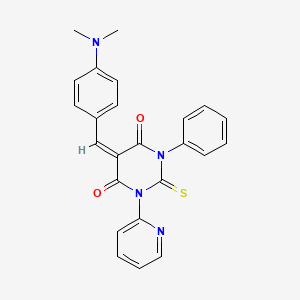

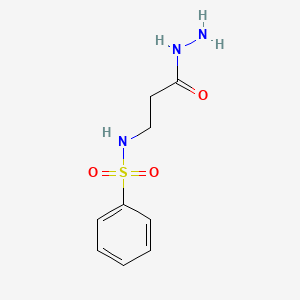

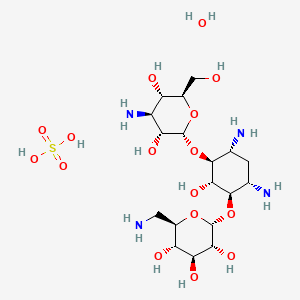
![2-ethyl-5-(5-methoxy-1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12698388.png)
